

The Role of DEG-35 in Cereblon-Mediated Protein Degradation: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DEG-35 is a novel small molecule that functions as a "molecular glue," redirecting the E3 ubiquitin ligase cereblon (CRBN) to induce the degradation of two key oncoproteins: Ikaros family zinc finger 2 (IKZF2), also known as Helios, and casein kinase 1 alpha (CK1 α). This dual-degrader activity has shown significant promise in preclinical models of acute myeloid leukemia (AML), a hematologic malignancy with a poor prognosis. This technical guide provides a comprehensive overview of the mechanism of action of **DEG-35**, detailed experimental protocols for its characterization, and a summary of its efficacy.

Introduction to DEG-35 and Cereblon-Mediated Protein Degradation

Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. Molecular glues are small molecules that induce a novel interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent degradation of the target.

Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex. It is the target of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide. These







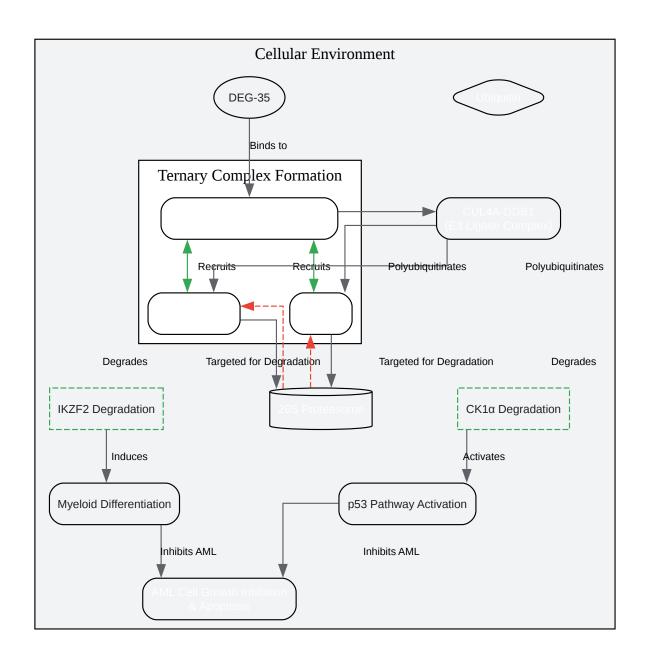
agents bind to CRBN and recruit neosubstrates for degradation. **DEG-35** is a recently developed molecular glue that leverages this mechanism to target IKZF2 and CK1 α .[1][2][3][4] [5]

IKZF2 is a hematopoietic transcription factor implicated in the self-renewal of leukemia stem cells and the inhibition of myeloid differentiation.[6] CK1 α is a serine/threonine kinase that plays a role in various cellular processes, and its degradation can activate the p53 tumor suppressor pathway.[2][7][8] By simultaneously targeting both proteins, **DEG-35** offers a multi-pronged approach to treating AML.

Mechanism of Action of DEG-35

DEG-35 acts as a molecular glue to induce the formation of a ternary complex between CRBN and its target proteins, IKZF2 and CK1α. This proximity leads to the polyubiquitination of the target proteins by the CUL4A-DDB1-CRBN E3 ligase complex, marking them for degradation by the 26S proteasome. The degradation of IKZF2 and CK1α results in two key anti-leukemic effects: the induction of myeloid differentiation and the activation of the p53-mediated apoptotic pathway, which collectively inhibit the growth and survival of AML cells.[2][7][8]





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Caption: Mechanism of action of DEG-35.

Quantitative Data



The efficacy of **DEG-35** has been quantified through various in vitro and in vivo studies. A summary of the key quantitative data is presented below.

Parameter	Cell Line	Value	Reference
DC50 (IKZF2)	MOLM-13 (AML)	4.4 nM	[9]
DC50 (CK1α)	MOLM-13 (AML)	1.4 nM	[9]
Median Survival	Mouse Model of AML	66 days (DEG-77) vs. 35 days (vehicle)	[3]

Note: DEG-77 is a more soluble analog of **DEG-35** with comparable in vitro activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **DEG-35**.

Cell Culture and Reagents

- Cell Lines: MOLM-13 (human acute myeloid leukemia) and other relevant AML cell lines.
- Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Compounds: DEG-35 and DEG-77 are synthesized as described in Miyamoto et al., 2023.
 Stock solutions are prepared in DMSO.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of IKZF2 and CK1 α following treatment with **DEG-35**.

• Cell Treatment: Seed AML cells at a density of 1 x 10⁶ cells/mL in 6-well plates. Treat with varying concentrations of **DEG-35** or DMSO (vehicle control) for the desired time points (e.g., 4, 8, 12, 24 hours).



- Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate with primary antibodies against IKZF2, CK1α, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.



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Caption: Western blotting workflow.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This assay is used to demonstrate the **DEG-35**-dependent interaction between CRBN and its target proteins.

- Cell Transfection and Treatment: Transfect HEK293T cells with constructs expressing tagged versions of CRBN (e.g., FLAG-CRBN) and the target protein (e.g., MYC-IKZF2). Treat the cells with DEG-35 or DMSO for a specified time.
- Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.



- Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) and protein A/G magnetic beads to pull down the protein complex.
- Washing: Wash the beads several times to remove non-specific binding proteins.
- Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluates by western blotting using antibodies against both tagged proteins.

In Vivo Efficacy Studies in AML Mouse Models

These studies are crucial to evaluate the therapeutic potential of **DEG-35**.

- Animal Models: Utilize immunodeficient mice (e.g., NSG mice) engrafted with human AML cell lines (e.g., MOLM-13) or patient-derived xenografts (PDXs).
- Drug Administration: Once leukemia is established, treat the mice with DEG-77 (the more soluble analog of **DEG-35**) or a vehicle control via an appropriate route (e.g., intraperitoneal injection).
- Monitoring: Monitor the mice for signs of disease progression, body weight, and overall health.
- Efficacy Assessment: Measure the leukemia burden in the peripheral blood, bone marrow, and spleen at various time points using flow cytometry. The primary endpoint is typically overall survival.
- Pharmacodynamic Studies: At the end of the study, or at specific time points, tissues can be harvested to assess the degradation of IKZF2 and CK1α by western blotting or immunohistochemistry.

Signaling Pathways and Cellular Consequences

The dual degradation of IKZF2 and CK1 α by **DEG-35** triggers distinct downstream signaling pathways that contribute to its anti-leukemic activity.

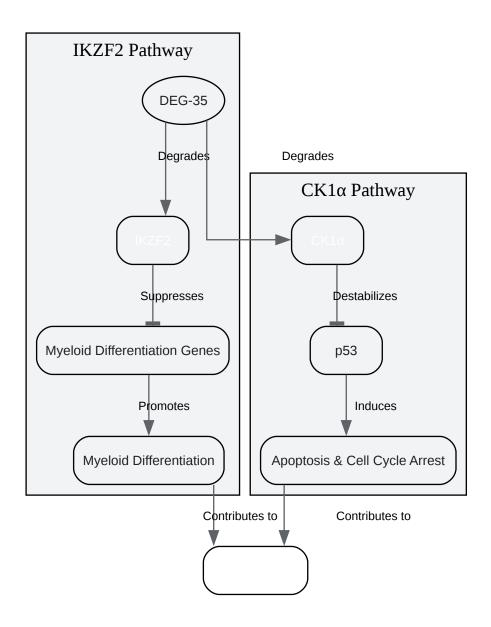
IKZF2 Degradation and Myeloid Differentiation



IKZF2 is known to suppress the expression of genes involved in myeloid differentiation. Its degradation by **DEG-35** relieves this suppression, leading to the differentiation of AML blasts into more mature myeloid cells. This is a key therapeutic strategy in AML, as it can halt the proliferation of leukemic blasts.

CK1α Degradation and p53 Activation

The degradation of $CK1\alpha$ leads to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then induce cell cycle arrest and apoptosis, further contributing to the elimination of AML cells.



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Caption: Downstream signaling pathways of DEG-35.

Conclusion and Future Directions

DEG-35 represents a promising new therapeutic agent for the treatment of AML. Its novel mechanism of action, involving the dual degradation of IKZF2 and CK1α, offers a multi-faceted attack on leukemic cells. The potent in vitro and in vivo activity of **DEG-35** and its analog DEG-77 warrant further investigation and clinical development.

Future research should focus on:

- Optimizing the pharmacokinetic and pharmacodynamic properties of **DEG-35** and its analogs.
- Investigating the efficacy of DEG-35 in a broader range of AML subtypes and in combination with other anti-leukemic agents.
- Identifying potential mechanisms of resistance to **DEG-35**.
- Exploring the therapeutic potential of dual IKZF2 and CK1α degradation in other malignancies.

This technical guide provides a solid foundation for researchers and drug developers interested in the exciting field of targeted protein degradation and the promising therapeutic potential of **DEG-35**.

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